REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[N:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][N:12]2C(OC(C)(C)C)=O)=[CH:7][CH:6]=1.[ClH:23]>CO>[ClH:23].[N:14]1[C:13]2[NH:12][CH2:11][CH2:10][CH2:9][C:8]=2[CH:7]=[CH:6][C:5]=1[CH2:4][C:3]([O:2][CH3:1])=[O:22] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C2CCCN(C2=N1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue so obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1=C(C=CC=2CCCNC12)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |